3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbonyl group: This step involves the acylation of the benzofuran ring using reagents such as acyl chlorides or anhydrides.
Formation of the pyrrol-2-one ring: This can be synthesized through a condensation reaction between an amine and a diketone.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group or an alkyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nitrating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Helps in understanding the behavior of functional groups in organic reactions.
Biology
Enzyme inhibition studies: Investigated for its potential to inhibit specific enzymes.
Cell signaling research: Studied for its effects on cellular signaling pathways.
Medicine
Drug development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one analogs: Compounds with slight modifications in the functional groups.
Benzofuran derivatives: Compounds containing the benzofuran ring with different substituents.
Pyrrol-2-one derivatives: Compounds with variations in the pyrrol-2-one ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H27NO4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO4/c1-18-8-10-21(11-9-18)26-25(27(31)22-12-13-24-23(17-22)16-19(2)34-24)28(32)29(33)30(26)15-14-20-6-4-3-5-7-20/h3-13,17,19,26,31H,14-16H2,1-2H3/b27-25- |
InChI Key |
FYQWNIMULKKARD-RFBIWTDZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.